molecular formula C7H11N3O B13629991 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine

Cat. No.: B13629991
M. Wt: 153.18 g/mol
InChI Key: LDLLMDNRFSWFDS-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining pyrazole and oxazepine moieties, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing catalysts to enhance reaction rates, and utilizing purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-2-amine

InChI

InChI=1S/C7H11N3O/c8-6-5-7-10(9-6)3-1-2-4-11-7/h5H,1-4H2,(H2,8,9)

InChI Key

LDLLMDNRFSWFDS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2=CC(=NN2C1)N

Origin of Product

United States

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